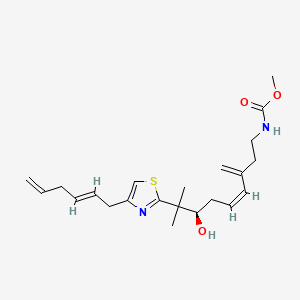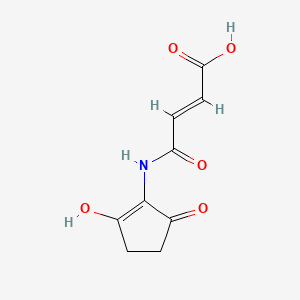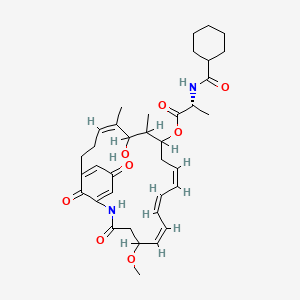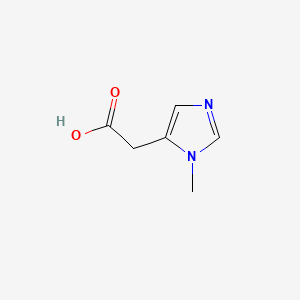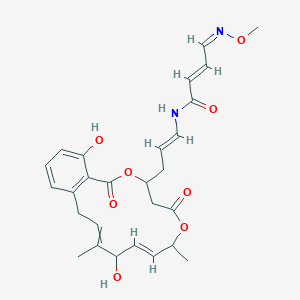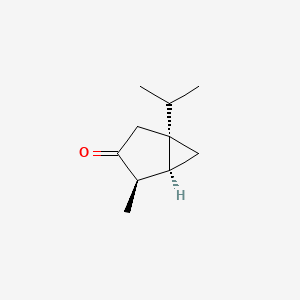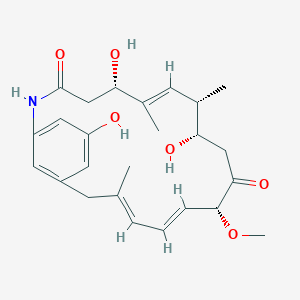
Proansamitocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proansamitocin is an azamacrocycle and a lactam.
Scientific Research Applications
1. Chemoenzymatic Synthesis
Proansamitocin, a key biosynthetic intermediate of ansamitocin P-3, a potent antitumor agent, has been successfully synthesized through a chemoenzymatic approach. This synthesis process features a diene-ene ring-closing metathesis (RCM) as a crucial step. The this compound synthesized was used in a study involving Actinosynnema pretiosum, yielding ansamitocin P-3 and dechloroansamitocin P-3 upon fermentation (Meyer et al., 2007).
2. Total Synthesis
The enantioselective total synthesis of the N-acetylcysteamine thioester of seco-proansamitocin, another key intermediate in ansamitocin biosynthesis, was achieved. This complex synthesis involved multiple steps, including the Nagao acetate aldol reaction, indium-mediated alkynylation, carboalumination, and a Heck reaction (Frenzel et al., 2006).
3. Mutasynthesis of Maytansinoids
This compound derivatives have been produced mutasynthetically using a multiblocked mutant strain of Actinosynnema pretiosum. This innovative approach, which involves blocking early building blocks and tailoring enzymes, facilitated the creation of a ring-expanded macrolactone derived from ansamitocin, marking a first in this field of study (Wesemann et al., 2020).
4. Determination of Stereochemistry in Biosynthesis
Research has focused on understanding the cryptic stereochemistry in the first PKS chain-extension step in ansamitocin biosynthesis. This involved synthesizing enantiomers of an intermediate diketide and demonstrating that only the R enantiomer could complement an AHBA deficient mutant of Actinosynnema pretiosum to restore ansamitocin formation (Kubota et al., 2006).
Properties
Molecular Formula |
C25H33NO6 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5S,6E,8S,9S,12R,13E,15E)-5,9,20-trihydroxy-12-methoxy-6,8,16-trimethyl-2-azabicyclo[16.3.1]docosa-1(21),6,13,15,18(22),19-hexaene-3,11-dione |
InChI |
InChI=1S/C25H33NO6/c1-15-6-5-7-24(32-4)23(30)13-21(28)16(2)9-17(3)22(29)14-25(31)26-19-10-18(8-15)11-20(27)12-19/h5-7,9-12,16,21-22,24,27-29H,8,13-14H2,1-4H3,(H,26,31)/b7-5+,15-6+,17-9+/t16-,21-,22-,24+/m0/s1 |
InChI Key |
YGIOUPVSUFMGBC-DTHPZREMSA-N |
Isomeric SMILES |
C[C@H]1/C=C(/[C@H](CC(=O)NC2=CC(=CC(=C2)C/C(=C/C=C/[C@H](C(=O)C[C@@H]1O)OC)/C)O)O)\C |
SMILES |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
Canonical SMILES |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


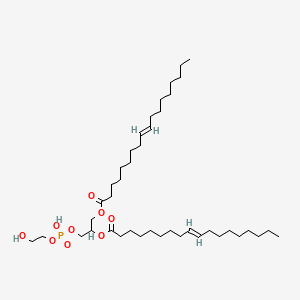
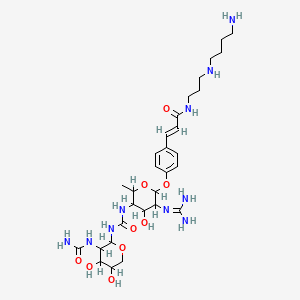
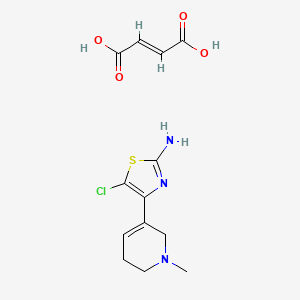
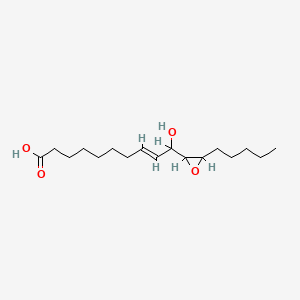

![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)
